molecular formula C18H20N2O2S B12477038 N-(phenylcarbamothioyl)-2-[4-(propan-2-yloxy)phenyl]acetamide

N-(phenylcarbamothioyl)-2-[4-(propan-2-yloxy)phenyl]acetamide

Cat. No.: B12477038
M. Wt: 328.4 g/mol
InChI Key: OSNLOBQJXRBZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-ISOPROPOXYPHENYL)ACETYL]-1-PHENYLTHIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-ISOPROPOXYPHENYL)ACETYL]-1-PHENYLTHIOUREA typically involves the reaction of 4-isopropoxybenzoyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-ISOPROPOXYPHENYL)ACETYL]-1-PHENYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and isopropoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-[2-(4-ISOPROPOXYPHENYL)ACETYL]-1-PHENYLTHIOUREA has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: It may be used as a fungicide or herbicide due to its ability to interfere with the growth of certain plant pathogens.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-ISOPROPOXYPHENYL)ACETYL]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s thiourea moiety can form strong hydrogen bonds with the active site of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-METHOXYPHENYL)ACETYL]-1-PHENYLTHIOUREA
  • 3-[2-(4-CHLOROPHENYL)ACETYL]-1-PHENYLTHIOUREA
  • 3-[2-(4-FLUOROPHENYL)ACETYL]-1-PHENYLTHIOUREA

Uniqueness

3-[2-(4-ISOPROPOXYPHENYL)ACETYL]-1-PHENYLTHIOUREA is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research in medicinal chemistry and other fields.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(phenylcarbamothioyl)-2-(4-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C18H20N2O2S/c1-13(2)22-16-10-8-14(9-11-16)12-17(21)20-18(23)19-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H2,19,20,21,23)

InChI Key

OSNLOBQJXRBZED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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